N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide
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Overview
Description
N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anti-tubercular agents. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a methoxypyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 6-methoxypyrimidin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in Mycobacterium tuberculosis. The compound is believed to inhibit the synthesis of fatty acids, which are essential for the growth and replication of the bacteria . This inhibition is achieved through the disruption of fatty acid synthase I (FAS I) activity, leading to the accumulation of toxic intermediates and eventual bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug with a similar pyrazinecarboxamide structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazinecarboxamide derivative with anti-tubercular activity.
Uniqueness
N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide is unique due to the presence of the methoxypyrimidine moiety, which may enhance its biological activity and specificity compared to other pyrazinecarboxamide derivatives. This structural modification can potentially improve its pharmacokinetic properties and reduce toxicity.
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-17-9-4-8(13-6-14-9)15-10(16)7-5-11-2-3-12-7/h2-6H,1H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSMATDCLQNADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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